6-fluoro-1-hexanol

Catalog No.
S793430
CAS No.
373-32-0
M.F
C6H13FO
M. Wt
120.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-fluoro-1-hexanol

CAS Number

373-32-0

Product Name

6-fluoro-1-hexanol

IUPAC Name

6-fluorohexan-1-ol

Molecular Formula

C6H13FO

Molecular Weight

120.17 g/mol

InChI

InChI=1S/C6H13FO/c7-5-3-1-2-4-6-8/h8H,1-6H2

InChI Key

JWCOWLWBOYGUPA-UHFFFAOYSA-N

SMILES

C(CCCF)CCO

Canonical SMILES

C(CCCF)CCO

Synthesis of Novel Organic Compounds

One primary application of 6-fluorohexanol lies in its use as a building block for synthesizing more complex organic compounds. The presence of the fluorine atom introduces a unique reactive site in the molecule, allowing chemists to perform various functionalization reactions. This characteristic makes 6-FH valuable for creating novel molecules with specific properties desired for applications in pharmaceuticals, materials science, and other fields [].

For instance, researchers can utilize 6-FH to synthesize fluorinated polymers with tailored electrical or mechanical properties. These materials have potential applications in organic electronics, battery technology, and advanced coatings [].

Investigating Reaction Mechanisms

Due to its relatively simple structure with the incorporation of a fluorine atom, 6-fluorohexanol can serve as a model compound in studying reaction mechanisms. Scientists can use 6-FH to understand the behavior of fluorinated alcohols in various chemical reactions. This knowledge can be crucial for developing new and more efficient synthetic pathways for various complex molecules [].

6-fluoro-1-hexanol is an organic compound characterized by the presence of a fluorine atom at the sixth position of a hexanol chain. Its molecular formula is C6H13FO, and it falls under the category of fluorinated alcohols. The compound exhibits unique properties due to the electronegative fluorine atom, which can influence both its physical and chemical behavior. The presence of the hydroxyl (-OH) group makes it a primary alcohol, contributing to its reactivity in various

Typical for alcohols, including:

  • Esterification: Reacting with carboxylic acids to form esters.
  • Oxidation: Can be oxidized to form corresponding aldehydes or ketones, depending on the reaction conditions.
  • Substitution Reactions: The hydroxyl group can be replaced with other functional groups through nucleophilic substitution.

For instance, when oxidized using potassium permanganate, 6-fluoro-1-hexanol can yield 6-fluorohexanal or further oxidized to 6-fluorohexanoic acid .

Several methods exist for synthesizing 6-fluoro-1-hexanol:

  • Fluorination of Hexanol: Direct fluorination of hexanol using fluorinating agents such as sulfur tetrafluoride or via electrophilic fluorination methods.
  • Halogen Exchange: Starting from 6-bromo-1-hexanol or 6-chloro-1-hexanol, one can perform a halogen exchange reaction using fluoride sources like potassium fluoride.
  • Reduction of 6-Fluorohexanal: The aldehyde can be reduced using lithium aluminum hydride or sodium borohydride to yield 6-fluoro-1-hexanol .

6-fluoro-1-hexanol has potential applications in various fields:

  • Pharmaceuticals: As an intermediate in the synthesis of fluorinated drugs, which may exhibit improved efficacy and reduced toxicity.
  • Agrochemicals: Used in the development of pesticides and herbicides that require fluorinated components for enhanced activity.
  • Material Science: In the formulation of fluorinated polymers and surfactants due to its unique chemical properties.

Several compounds are structurally similar to 6-fluoro-1-hexanol. Here are some notable examples:

CompoundStructureKey Differences
1-HexanolC6H14ONo fluorine; standard alcohol
6-Chloro-1-hexanolC6H13ClOChlorine instead of fluorine
5-Fluoro-1-pentanolC5H11FOShorter carbon chain
2-FluoroethanolC2H5FOSmaller molecule; only two carbons

These compounds highlight the uniqueness of 6-fluoro-1-hexanol due to its specific position and type of halogen substitution, affecting its reactivity and potential applications in various fields.

XLogP3

1.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H227 (100%): Combustible liquid [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

373-32-0

Wikipedia

Hexanol, 6-fluoro-

Dates

Last modified: 08-15-2023

Explore Compound Types